molecular formula C7H13Cl B1612725 (2-Chloroethyl)cyclopentane CAS No. 84226-36-8

(2-Chloroethyl)cyclopentane

Cat. No. B1612725
CAS RN: 84226-36-8
M. Wt: 132.63 g/mol
InChI Key: JQXYEQHHLIYKAT-UHFFFAOYSA-N
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Description

(2-Chloroethyl)cyclopentane, also known as 2-chlorocyclopentane, is an organic compound that is widely used as an intermediate in organic synthesis. It is a colorless liquid with a pungent odor. The molecule consists of a cyclopentane ring with a chlorine atom attached to the second carbon. It is a versatile compound that can be used to synthesize a wide range of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Desalination Technology

Cyclopentane hydrates have been considered for desalination processes . They could offer a sustainable alternative to traditional methods by utilizing hydrate-based technology .

Petroleum Industry

In the petroleum sector, hydrate-based separation technology has been used to purify azeotropes like cyclopentane from neohexane, achieving high yields .

Clean Energy and CCS

Cyclopentane hydrates are explored as a form of clean energy and play a role in carbon capture and storage (CCS) . Understanding their phase transition mechanisms is crucial for implementing related technologies .

properties

IUPAC Name

2-chloroethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c8-6-5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXYEQHHLIYKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603309
Record name (2-Chloroethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroethyl)cyclopentane

CAS RN

84226-36-8
Record name (2-Chloroethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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